2,3-Dibromo-4-fluorobenzylamine
Overview
Description
2,3-Dibromo-4-fluorobenzylamine: is an organic compound with the molecular formula C7H6Br2FN It is a derivative of benzylamine, where the benzene ring is substituted with two bromine atoms at positions 2 and 3, and a fluorine atom at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-4-fluorobenzylamine typically involves the bromination and fluorination of benzylamine derivatives. One common method includes the dibromination of alkenes using reagents such as dimethyl sulfoxide and oxalyl bromide, which provides mild conditions and high yields . Another approach involves the use of 1,3-dibromo-5,5-dimethylhydantoin as a stable and inexpensive halogen source .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromo-4-fluorobenzylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon or Raney nickel in the presence of hydrogen gas.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzylamines, while oxidation can produce benzyl alcohol derivatives.
Scientific Research Applications
2,3-Dibromo-4-fluorobenzylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-4-fluorobenzylamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
4-Fluorobenzylamine: A simpler analog with only a fluorine substitution.
2,4-Dibromo-4-fluorobenzylamine: Another brominated and fluorinated benzylamine derivative.
Uniqueness: 2,3-Dibromo-4-fluorobenzylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
(2,3-dibromo-4-fluorophenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2FN/c8-6-4(3-11)1-2-5(10)7(6)9/h1-2H,3,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVAANFXTQZOFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CN)Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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